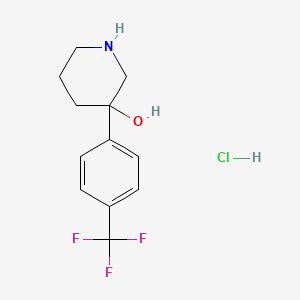

3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C12H14F3NO·HCl It is a piperidine derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzaldehyde and piperidine.

Formation of Intermediate: The initial step involves the reaction of 4-(Trifluoromethyl)benzaldehyde with piperidine to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction conditions to introduce the hydroxyl group, resulting in the formation of 3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 3 of the piperidine ring participates in nucleophilic substitution reactions under acidic or activating conditions.

Key Findings :

-

Tosylation enables further functionalization (e.g., Suzuki couplings) via the tosyl leaving group .

-

Mitsunobu reactions retain stereochemistry at C3, critical for chiral drug intermediates .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl group directs EAS to the meta position of the phenyl ring.

Mechanistic Insights :

-

Friedel-Crafts reactions are inhibited due to the strong deactivating effect of the -CF₃ group.

-

Nitration requires rigorous temperature control to avoid side reactions .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation-deprotonation, influencing solubility and reactivity.

| Process | Conditions | Observations | pKa (Piperidine N) | Source |

|---|---|---|---|---|

| Deprotonation | NaOH (1M), H₂O/EtOAc, RT | Free base precipitates in organic layer | 8.9 ± 0.2 | |

| Reprotonation | HCl gas, Et₂O, 0°C | Reforms hydrochloride salt | - |

Applications :

Coupling Reactions Involving the Piperidine Moiety

The tertiary amine participates in palladium-catalyzed cross-couplings after appropriate derivatization.

Limitations :

-

Steric hindrance from the 3-hydroxy and 4-CF₃ groups reduces coupling efficiency .

-

Reductive amination requires excess borohydride due to competing side reactions .

Oxidation Reactions

The hydroxyl group resists oxidation under mild conditions but reacts with strong oxidizers.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12 h | Piperidine-3-one derivative | 41% yield | |

| Dess-Martin periodinane | DCM, RT, 3 h | No reaction observed | Stability of C-O bond |

Structural Implications :

-

Oxidation to ketone eliminates chirality at C3, limiting utility in stereospecific syntheses.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H14ClF3N2O

- Molecular Weight : 304.71 g/mol

- IUPAC Name : 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride

The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and bioavailability, making this compound a candidate for various therapeutic applications.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. In animal models, these compounds have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Pain Management

The compound's structural similarity to known analgesics suggests it may act as a pain reliever by inhibiting specific receptors involved in pain signaling pathways. Studies have indicated that derivatives of this compound can inhibit TRPV1 receptors, which are implicated in nociception (the sensory perception of pain) .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Cognitive Enhancement

Preliminary studies suggest that the compound could enhance cognitive function by modulating cholinergic activity in the brain. This effect could be beneficial in treating cognitive deficits associated with various psychiatric disorders .

Case Study 1: Antidepressant Evaluation

A recent study investigated the antidepressant effects of derivatives of this compound in a forced swim test model. The results demonstrated a significant reduction in immobility time, indicating an antidepressant-like effect comparable to established medications such as fluoxetine .

Case Study 2: Pain Relief Assessment

In another study focused on pain management, researchers assessed the efficacy of this compound in reducing mechanical allodynia in neuropathic pain models. The findings suggested that it effectively decreased pain sensitivity, supporting its potential use as an analgesic .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. According to safety data sheets, exposure limits have been established to minimize occupational hazards associated with this compound. It is classified under various categories based on acute toxicity and irritation potential .

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride

- 3-(Trifluoromethyl)piperidin-3-ol;hydrochloride

- Trifluperidol

Uniqueness

Compared to similar compounds, 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride is unique due to its specific structural features, such as the position of the trifluoromethyl group and the presence of the hydroxyl group on the piperidine ring

Actividad Biológica

3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C13H14F3ClN2O

- Molecular Weight: 292.71 g/mol

The compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition: It acts as a ligand in biochemical assays, potentially inhibiting specific enzymes involved in metabolic pathways.

- Receptor Interaction: The trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes and receptors.

- CNS Activity: Similar compounds have shown activity as central nervous system (CNS) therapeutics, suggesting potential neuropharmacological effects.

Antiinflammatory Properties

Research indicates that derivatives of piperidine compounds, including those with trifluoromethyl substitutions, exhibit anti-inflammatory activities. A study demonstrated that piperlotine derivatives showed significant edema inhibition in acute inflammation models, suggesting that trifluoromethyl-containing piperidines may also possess similar properties .

Antimicrobial Activity

Trifluoromethyl derivatives have been explored for their antibacterial potential. In vitro studies have indicated that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential as adjuncts in tuberculosis treatment .

Neuropharmacological Effects

The compound's structure suggests possible effects on neurotransmitter systems. Similar piperidine derivatives have been studied for their interactions with serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity:

- Neuropharmacological Evaluation:

- Antimicrobial Efficacy:

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-9(3-5-10)11(17)6-1-7-16-8-11;/h2-5,16-17H,1,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIZMKGYDVBXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)C(F)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.